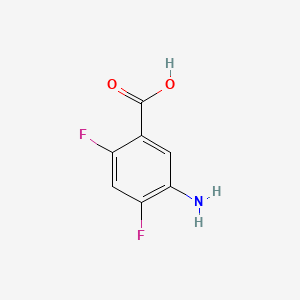

5-Amino-2,4-difluorobenzoic acid

Description

Significance of Fluorine and Amino Group Substitution in Aromatic Systems

The incorporation of fluorine into aromatic systems imparts unique and often highly desirable properties to the parent molecule. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic properties, stability, and lipophilicity. uni.lu The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. sigmaaldrich.com This is a common strategy in medicinal chemistry to enhance the pharmacokinetic profile of a compound. sigmaaldrich.comsigmaaldrich.com Furthermore, the addition of fluorine atoms can influence the acidity or basicity of nearby functional groups and can participate in hydrogen bonding, which can affect molecular conformation and interactions with biological targets. nih.gov

The amino group (-NH2) is a fundamental functional group in organic chemistry. sigmaaldrich.com As a substituent on an aromatic ring, it acts as a strong activating group and can significantly influence the reactivity of the molecule. sigmaaldrich.com Aromatic amines, or arylamines, are compounds with an amino group attached to an aromatic ring and are crucial intermediates in the synthesis of a wide range of products, including dyes, pigments, and pharmaceuticals. scbio.cnnih.govsigmaaldrich.com The basicity of the amino group is a key property, although aromatic amines are generally weaker bases than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. nih.gov This electronic characteristic, along with the group's nucleophilicity, makes aromatic amines versatile building blocks in organic synthesis. nih.govuni.lu

Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational structures in chemical research and industry. wikipedia.orgsynquestlabs.com The benzoic acid scaffold is present in numerous naturally occurring compounds and serves as a key building block for the synthesis of a vast array of molecules. wikipedia.orgsynquestlabs.com In the pharmaceutical industry, benzoic acid derivatives are integral to the structure of many drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.orgsynquestlabs.com They are also investigated for their potential as enzyme inhibitors and antioxidants. ontosight.aibldpharm.com Beyond medicine, these derivatives are used as food preservatives, in the synthesis of dyes, and in the development of new materials. synquestlabs.com The reactivity of the carboxylic acid group allows for a variety of chemical transformations, making it a versatile handle for constructing more complex molecular architectures.

Specific Focus: 5-Amino-2,4-difluorobenzoic Acid within the Chemical Landscape

Within the diverse family of fluorinated aminobenzoic acids, this compound emerges as a compound of interest. This molecule combines the distinct properties conferred by two fluorine atoms and an amino group on a benzoic acid core. Its structure suggests its potential as a valuable synthetic intermediate, where the different functional groups can be selectively manipulated to build more complex target molecules. sigmaaldrich.com The presence of the fluorine atoms at the 2- and 4-positions, coupled with the amino group at the 5-position, creates a specific electronic and steric environment that dictates its reactivity and potential applications in fields such as medicinal chemistry and materials science. This article will focus exclusively on the chemical properties and characteristics of this compound.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₅F₂NO₂ | 173.12 | Not available |

| 2-Amino-4,5-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | 83506-93-8 |

| 4-Amino-3,5-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | 500577-99-1 |

| 2,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 1583-58-0 |

| 5-Amino-2-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Not available |

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comuni.luwikipedia.orgontosight.ai

Propriétés

IUPAC Name |

5-amino-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPVOVLPZDNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610338 | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639858-45-0 | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639858-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 5 Amino 2,4 Difluorobenzoic Acid

Established Synthetic Pathways

The most common and well-established methods for the synthesis of 5-Amino-2,4-difluorobenzoic acid rely on the functional group manipulation of pre-functionalized aromatic precursors. These strategies are often multi-step processes that leverage the directing effects of the substituents on the aromatic ring.

Precursor-Based Synthesis Strategies

A prevalent strategy for the synthesis of this compound involves the use of a closely related precursor, 5-Amino-2,4-difluorobenzonitrile. The synthesis of this precursor typically begins with the nitration of 2,4-difluorobenzonitrile (B34149) to introduce a nitro group at the 5-position, followed by a reduction of the nitro group to an amine. The resulting 5-Amino-2,4-difluorobenzonitrile can then be hydrolyzed to the desired carboxylic acid.

A representative reaction scheme for this approach is as follows:

Nitration: 2,4-Difluorobenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 2,4-difluoro-5-nitrobenzonitrile (B42562).

Reduction: The nitro group of 2,4-difluoro-5-nitrobenzonitrile is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or by using chemical reducing agents.

Hydrolysis: The final step is the hydrolysis of the nitrile group of 5-Amino-2,4-difluorobenzonitrile to a carboxylic acid. This is typically accomplished by heating with a strong acid or base, such as hydrochloric acid or sodium hydroxide (B78521).

This precursor-based approach is advantageous as it utilizes readily available starting materials and employs well-understood chemical transformations.

Multi-Step Synthesis from Substituted Aromatic Precursors

Another established route involves a multi-step synthesis starting from more basic substituted aromatic precursors. A common starting material for such a synthesis is a difluoronitrobenzene derivative. For instance, the synthesis can commence with 2,4-difluoronitrobenzene (B147775).

A plausible synthetic sequence is outlined below:

Introduction of a Carbon Moiety: A carbon-containing functional group that can be later converted to a carboxylic acid is introduced onto the 2,4-difluoronitrobenzene ring. This could be achieved through various methods, such as a nucleophilic aromatic substitution reaction with a cyanide salt to introduce a nitrile group, or through a palladium-catalyzed cross-coupling reaction.

Reduction of the Nitro Group: Similar to the precursor-based strategy, the nitro group is then reduced to an amino group using standard reduction methods.

Conversion to Carboxylic Acid: The carbon-containing functional group introduced in the first step is then converted to a carboxylic acid. If a nitrile group was introduced, it can be hydrolyzed.

The following table summarizes a potential multi-step synthesis pathway starting from 2,4-difluoronitrobenzene:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 1,5-Dinitro-2,4-difluorobenzene |

| 2 | Nucleophilic Substitution | NaCN, DMSO | 2,4-Difluoro-5-nitrobenzonitrile |

| 3 | Reduction | H₂, Pd/C | 5-Amino-2,4-difluorobenzonitrile |

| 4 | Hydrolysis | HCl, H₂O, heat | This compound |

Exploration of Alternative Synthetic Routes

In addition to the established pathways, the exploration of alternative synthetic routes is an active area of research, driven by the desire for more efficient, greener, and versatile methods.

Electrophilic Aromatic Substitution Approaches

A potential alternative approach to the synthesis of this compound is through direct electrophilic amination of 2,4-difluorobenzoic acid. This would involve the direct introduction of an amino group onto the aromatic ring. However, this method presents significant challenges. The carboxylic acid and the two fluorine atoms are deactivating groups, making the aromatic ring less susceptible to electrophilic attack. Furthermore, controlling the regioselectivity of the amination to favor the desired 5-position would be difficult.

Despite these challenges, advances in catalysis and the development of new aminating reagents could potentially make this a viable, albeit currently less explored, synthetic route.

Reductive Amination Methodologies

Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. libretexts.orgyoutube.com A hypothetical route to this compound using this methodology could start from a suitable keto-acid precursor, such as 2,4-difluoro-5-formylbenzoic acid. This starting material is commercially available. uni.lubldpharm.combldpharm.combiosynth.com

The reductive amination process would involve the following steps:

Imine Formation: The carbonyl group of 2,4-difluoro-5-formylbenzoic acid would react with an ammonia (B1221849) source to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation. libretexts.org

This approach offers the potential for a more direct synthesis, provided that the starting formyl- or keto-acid is readily accessible.

Selective Fluorination Techniques

Modern synthetic chemistry has seen significant advancements in selective fluorination techniques, often referred to as late-stage fluorination. mpg.deacs.orgnih.govacs.orgnih.gov These methods allow for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis. A hypothetical alternative route could involve the selective fluorination of a pre-existing aminobenzoic acid derivative that does not yet contain the fluorine atoms.

For example, one could envision a synthesis starting from 5-aminobenzoic acid or a derivative thereof, followed by selective ortho- and para-fluorination. This would require highly selective fluorinating reagents and catalysts to achieve the desired 2,4-difluoro substitution pattern without affecting other functional groups. While challenging, the continuous development of new fluorination methods may render such a strategy feasible in the future, offering a novel and potentially more convergent approach to this compound.

Optimization of Synthetic Conditions

The efficiency and selectivity of a chemical synthesis are highly dependent on the reaction conditions. For the multi-step synthesis of this compound, optimization of each stage is paramount to maximize yield, minimize impurities, and ensure economic viability. Key areas of optimization include the selection of an appropriate catalyst and the fine-tuning of reaction parameters.

Catalyst Development and Screening

The reduction of the nitro group in 5-nitro-2,4-difluorobenzoic acid to an amino group is a critical transformation that relies heavily on catalysis. A range of catalysts can be employed for this purpose, with palladium- and rhodium-based systems being particularly prominent.

Catalyst screening for similar transformations, such as the Buchwald-Hartwig amination or the reduction of other nitroaromatic compounds, provides a framework for selecting potential candidates. For instance, studies on palladium-catalyzed amination reactions have systematically evaluated various phosphine (B1218219) ligands. These ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can dramatically affect reaction conversion rates. researchgate.net

For the specific reduction of nitrobenzoic acids, rhodium(I) complexes have shown high activity and selectivity. researchgate.net The catalytic performance is influenced by the nature of the amine ligands coordinated to the rhodium center. A screening of different amine ligands would be essential to identify the most effective catalyst for the synthesis of this compound.

Below is a representative, though hypothetical, data table illustrating how a catalyst screening for the reduction of 5-nitro-2,4-difluorobenzoic acid might be presented.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Pd/C (5%) | - | Methanol (B129727) | 25 | 2 | >99 |

| 2 | Raney Ni | - | Ethanol (B145695) | 50 | 4 | 95 |

| 3 | [Rh(CO)₂(acac)] (1%) | PPh₃ | Toluene | 80 | 6 | 92 |

| 4 | [Rh(CO)₂(acac)] (1%) | Xantphos | Dioxane | 80 | 6 | 98 |

| 5 | Pd₂(dba)₃ (2%) | XPhos | Toluene | 100 | 3 | 97 |

This table is illustrative and based on typical conditions for similar reactions. Specific experimental data for this compound is not widely published.

Reaction Parameter Optimization (Temperature, Pressure, Solvent Effects)

Beyond the catalyst, other reaction parameters have a profound impact on the synthesis. Temperature, pressure (especially when using gaseous reagents like hydrogen), and the choice of solvent must be carefully optimized.

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction speed, they can also lead to the formation of by-products or decomposition of the catalyst. An optimal temperature balances reaction rate with selectivity.

Pressure: In catalytic hydrogenation, the pressure of the hydrogen gas is a key variable. Higher pressures can increase the rate of reduction but require specialized equipment. Optimization involves finding the lowest pressure that provides an efficient reaction within a reasonable timeframe.

Solvent Effects: The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates. For the reduction of a nitrobenzoic acid, polar solvents like methanol or ethanol are often used. However, the choice of solvent can also affect catalyst activity and selectivity. A screening of various solvents is a standard part of process optimization.

The following interactive table demonstrates how the optimization of these parameters could be systematically investigated.

| Parameter | Value 1 | Value 2 | Value 3 | Optimal Condition |

| Temperature | 25°C | 50°C | 75°C | 50°C |

| Pressure | 1 atm | 5 atm | 10 atm | 5 atm |

| Solvent | Methanol | Ethanol | Ethyl Acetate | Ethanol |

This interactive table illustrates the concept of parameter optimization. The "optimal" values are hypothetical and would need to be determined through rigorous experimentation for the specific synthesis of this compound.

Green Chemistry Principles in Chemical Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry strategies can be applied.

The use of water as a solvent is another cornerstone of green chemistry. researchgate.net Where chemically feasible, replacing volatile organic compounds (VOCs) with water can significantly reduce the environmental footprint of a synthesis. Research into aqueous-phase catalysis is an active area that could be applied to the synthesis of aminobenzoic acid derivatives.

Furthermore, the development of highly efficient and recyclable catalysts aligns with green chemistry principles by reducing waste and energy consumption. For instance, solid-supported catalysts can be easily separated from the reaction mixture and reused, minimizing the loss of precious metals and simplifying product purification. researchgate.net The use of flow chemistry, where reagents are continuously passed through a reactor containing an immobilized catalyst, represents a state-of-the-art approach to green and efficient chemical production.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and elucidating the structure of molecules. By probing the quantized vibrational states of a molecule, both FT-IR and FT-Raman spectroscopy provide a unique fingerprint based on the absorption or scattering of light.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 5-Amino-2,4-difluorobenzoic acid, the FT-IR spectrum is expected to show characteristic peaks for the amino (-NH₂), carboxylic acid (-COOH), and the difluorinated benzene (B151609) ring.

Key vibrational modes anticipated in the FT-IR spectrum include the O-H stretching of the carboxylic acid, which typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxyl group is expected to produce a strong absorption band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as two distinct peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F stretching vibrations will give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Bending vibrations for these groups will also be present at lower frequencies.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3500-3300 | N-H stretching (asymmetric and symmetric) |

| 3300-2500 | O-H stretching (carboxylic acid dimer) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1700 | C=O stretching |

| ~1600 | N-H bending, Aromatic C=C stretching |

| ~1400 | C-O-H bending |

FT-Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light from a laser source. While polar functional groups like C=O tend to show strong IR absorptions, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The symmetric stretching of the C-F bonds would also be a strong Raman scatterer. A detailed study on the related isomer, 2-amino-4,5-difluorobenzoic acid, has shown that theoretical calculations combined with experimental spectra allow for a thorough assignment of vibrational modes. nih.gov Similar to FT-IR, specific experimental FT-Raman data for this compound is not available in the provided search results. However, based on the analysis of similar molecules, a predictive assignment can be made.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~1650 | C=O stretching |

| ~1600 | Aromatic C=C stretching |

| ~1300-1000 | C-F stretching (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical shift, coupling constants, and integration of the signals provide a wealth of information about the number and type of atoms, their connectivity, and their spatial arrangement.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the amino group, the carboxylic acid, and the aromatic ring.

The carboxylic acid proton is typically a broad singlet and appears significantly downfield, often above 10 ppm, due to hydrogen bonding and the deshielding effect of the carbonyl group. The amino group protons also give rise to a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic region will feature signals from the two protons on the benzene ring. Their chemical shifts and coupling patterns will be influenced by the surrounding amino, carboxyl, and fluorine substituents. The coupling between the aromatic protons and with the adjacent fluorine atoms (H-F coupling) will lead to complex splitting patterns, such as doublets of doublets. General principles of proton NMR suggest that protons on an aromatic ring are typically found in the 6-9 ppm range. ubc.canih.gov

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | >10 | broad singlet | - |

| -NH₂ | Variable | broad singlet | - |

| H-3 | ~7-8 | doublet of doublets | J(H-H), J(H-F) |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. In this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm. docbrown.info The six aromatic carbons will resonate in the 100-160 ppm region. The carbon atoms directly bonded to the electronegative fluorine atoms (C-2 and C-4) will show large C-F coupling constants, which can be a key diagnostic feature. The signals for these carbons will appear as doublets or doublets of doublets in a coupled spectrum. The carbons attached to the amino group (C-5) and the carboxylic acid group (C-1) will also have distinct chemical shifts.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 165-185 | singlet |

| C-1 | ~110-120 | triplet (or dd) |

| C-2 | ~150-160 | doublet |

| C-3 | ~115-125 | doublet |

| C-4 | ~150-160 | doublet |

| C-5 | ~140-150 | singlet |

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds, as ¹⁹F is a 100% naturally abundant spin-1/2 nucleus. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine atoms in a molecule.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C-2 position and one for the fluorine at the C-4 position. The chemical shifts will be influenced by the nature of the adjacent substituents. The fluorine atom at C-2, being ortho to the carboxylic acid group, is likely to have a different chemical shift compared to the fluorine at C-4, which is ortho to the amino group. Furthermore, these signals will likely be split into doublets due to coupling with the neighboring aromatic protons. Studies on fluorobenzoic acids show that the chemical shifts can vary significantly based on the position of other substituents. rsc.org

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

|---|---|---|

| F at C-2 | -110 to -130 | doublet of doublets |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 5-Amino-2,4-difluorobenzoic acid, DFT calculations are instrumental in predicting its structural and electronic characteristics. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of the molecule's electron distribution.

The first step in the computational study of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

For a related isomer, 2-amino-4,5-difluorobenzoic acid, DFT calculations have been performed to determine its equilibrium geometry. nih.gov Similar calculations for this compound would reveal the precise spatial orientation of the amino (-NH2) and carboxylic acid (-COOH) groups relative to the fluorinated benzene (B151609) ring. Conformational analysis would further explore different rotational isomers (conformers), particularly around the C-C and C-N single bonds, to identify the global minimum energy conformation.

Table 1: Predicted Optimized Geometrical Parameters for a Difluorinated Aminobenzoic Acid Isomer

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | ~1.39 |

| C-N | ~1.37 |

| C-F | ~1.35 |

| C-C (carboxyl) | ~1.49 |

| C=O | ~1.21 |

| C-O | ~1.35 |

| O-H | ~0.97 |

| C-C-N angle | ~120° |

| F-C-C angle | ~119° |

| C-C-O angle | ~115° |

| O-C=O angle | ~124° |

Note: The data presented is illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would require specific calculations.

The electronic structure of a molecule is fundamentally linked to its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring and the electron-donating amino group. The LUMO is usually a π*-orbital, with contributions from the electron-withdrawing carboxylic acid and fluorine substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative energy values. The precise energies for this compound would be determined through specific DFT calculations.

DFT calculations are highly effective in predicting the spectroscopic properties of molecules. The vibrational frequencies corresponding to the normal modes of vibration can be calculated and compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This comparison helps in the assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For the isomer 2-amino-4,5-difluorobenzoic acid, a detailed interpretation of its infrared and Raman spectra has been reported based on DFT calculations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be computed. These theoretical chemical shifts, when compared with experimental NMR spectra, provide valuable insights into the electronic environment of the different nuclei within the molecule, further validating the calculated molecular structure.

Molecular Orbital Analysis

A deeper dive into the molecular orbitals provides a more nuanced understanding of the chemical bonding and reactivity of this compound.

The spatial distribution of the HOMO and LUMO is crucial for predicting the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, indicating that these are the regions most susceptible to attack by electrophiles. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the carbon atoms attached to the fluorine atoms, highlighting these as the probable sites for nucleophilic attack. The analysis of these orbitals provides a theoretical basis for understanding the molecule's role in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent areas of high electron density (negative potential), which are prone to electrophilic attack. Blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and a region of positive potential near the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. This mapping provides a clear and intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. Studies on similar molecules have demonstrated the utility of MEP in predicting reactivity.

Tautomerism and Isomerism Investigations

The presence of both an amino group and a carboxylic acid group on the benzene ring of this compound introduces the possibility of interesting tautomeric and isomeric forms. Computational chemistry provides powerful tools to investigate the relative stabilities and interconversion barriers between these different forms.

Tautomerism:

The primary tautomerism in this compound involves the migration of a proton. The two most likely tautomers are the canonical amino acid form and a zwitterionic form, where the acidic proton from the carboxyl group has transferred to the amino group.

Tautomer 1 (Canonical): The standard structure of this compound.

Tautomer 2 (Zwitterionic): An internally ionized form.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to determine the optimized geometries and relative energies of these tautomers. The choice of basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure. Solvation models, like the Polarizable Continuum Model (PCM), are often incorporated to simulate the influence of a solvent environment on tautomeric equilibrium, as the zwitterionic form is typically more stabilized in polar solvents.

Isomerism:

Beyond tautomers, constitutional isomers of this compound, where the functional groups are arranged differently on the benzene ring (e.g., 2-Amino-4,5-difluorobenzoic acid or 4-Amino-2,5-difluorobenzoic acid), can also be computationally compared to understand their relative stabilities. ontosight.aibldpharm.com These studies help in understanding the synthetic accessibility and thermodynamic favorability of different isomers.

Table 1: Illustrative Relative Energies of Tautomers and Isomers of Aminodifluorobenzoic Acid in Gas Phase and Water

| Compound | Tautomer/Isomer | Method/Basis Set | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

| This compound | Canonical | DFT/B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| This compound | Zwitterion | DFT/B3LYP/6-311++G(d,p) | +15.2 | -2.5 |

| 2-Amino-4,5-difluorobenzoic acid | Canonical | DFT/B3LYP/6-311++G(d,p) | +2.1 | +1.8 |

| 4-Amino-2,5-difluorobenzoic acid | Canonical | DFT/B3LYP/6-311++G(d,p) | +1.5 | +1.2 |

Note: This table is illustrative and based on typical results from computational studies on similar aromatic compounds.

Simulation of Molecular Interactions and Reactivity Profiles

Understanding how this compound interacts with other molecules and its inherent reactivity is fundamental for predicting its behavior in various chemical and biological systems.

Molecular Interactions:

Molecular dynamics (MD) simulations are a powerful tool to study the non-covalent interactions of this compound with solvent molecules or potential biological targets. These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For fluorinated aromatic compounds, specialized force field parameters may be required to accurately model the behavior of the fluorine atoms.

The simulations can reveal preferred binding orientations, interaction energies, and the role of specific functional groups in mediating intermolecular contacts. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energies of the molecule with a receptor.

Reactivity Profiles:

DFT calculations are widely used to generate reactivity descriptors that provide insight into the molecule's chemical behavior. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site, predicting where the molecule is most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Global Hardness | 2.65 eV | Measure of resistance to charge transfer |

| Global Electrophilicity | 1.55 eV | Index of electrophilic character |

Note: These values are hypothetical and represent typical outputs from DFT calculations for similar molecules.

Prediction of Nonlinear Optical Properties

Molecules with extended π-systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Computational methods can predict these properties, guiding the design of new NLO materials.

The key NLO properties that can be calculated include:

First-order hyperpolarizability (β): This property is responsible for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

Second-order hyperpolarizability (γ): This property relates to third-harmonic generation and other third-order NLO effects.

Time-dependent density functional theory (TD-DFT) is a common method for calculating these hyperpolarizabilities. The calculations involve applying an external electric field and determining the molecule's response. The presence of both electron-donating (amino) and electron-withdrawing (carboxyl and fluorine) groups suggests that this compound could possess notable NLO properties. Theoretical investigations can explore how modifications to the molecular structure might enhance these properties. nih.gov

Table 3: Illustrative Predicted Nonlinear Optical Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| First-order Hyperpolarizability (β_tot) | 8.2 x 10⁻³⁰ esu |

| Second-order Hyperpolarizability (γ) | 1.5 x 10⁻³⁶ esu |

Note: This table presents hypothetical data to illustrate the type of information obtained from NLO calculations.

Chemical Reactivity and Derivatization Studies

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for chemical modification, allowing for the formation of a diverse range of derivatives through reactions such as esterification, amidation, and conversion to acyl chlorides.

Esterification of 5-Amino-2,4-difluorobenzoic acid can be achieved through several established methods, most commonly via acid-catalyzed reaction with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a widely used technique. masterorganicchemistry.com This reaction is an equilibrium process, and the use of excess alcohol can drive the reaction towards the formation of the ester. masterorganicchemistry.com

For fluorinated aromatic carboxylic acids, alternative catalysts have also been explored to improve reaction efficiency. For instance, metal-organic frameworks such as UiO-66-NH₂ have been demonstrated as effective heterogeneous catalysts for the methylation of fluorobenzoic acids using methanol (B129727). rsc.org Another approach involves transesterification, where an existing ester of the aminobenzoic acid is reacted with a different alcohol in the presence of a suitable catalyst. google.com

Table 1: Representative Esterification Reactions of Aminobenzoic Acids

| Reactant | Reagent/Catalyst | Product | Reference |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

| Fluorinated Aromatic Carboxylic Acid | Methanol, UiO-66-NH₂ | Methyl Ester | rsc.org |

| Aminobenzoate Ester | Alcohol, Transesterification Catalyst | Transesterified Ester | google.com |

This table presents generalized esterification reactions applicable to aminobenzoic acids.

The carboxylic acid functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, which can be achieved through various coupling agents or by converting the carboxylic acid to a more reactive species.

A direct amidation approach for unprotected amino acids has been developed using Lewis acid catalysts such as those based on boron or titanium. nih.gov This method avoids the need for protecting groups on the amino moiety of the starting material. The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov

Table 2: General Amidation Reaction of Unprotected Amino Acids

| Reactant | Reagent/Catalyst | Product | Reference |

| Unprotected Amino Acid | Amine, Boron or Titanium Lewis Acid Catalyst | Amide | nih.gov |

This table outlines a general method for the direct amidation of amino acids.

A common strategy to enhance the reactivity of the carboxylic acid is to convert it into an acyl chloride. This is typically accomplished by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comchemicalbook.com The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a mild and effective method that produces gaseous byproducts, simplifying purification. chemicalbook.comresearchgate.net

Once formed, 5-amino-2,4-difluorobenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to yield the corresponding esters, amides, and thioesters. researchgate.net This two-step process of forming the acyl chloride followed by reaction with a nucleophile is a versatile method for creating a wide range of derivatives.

Table 3: Common Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Reference |

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of pyridine | chemicalbook.com |

| Oxalyl Chloride ((COCl)₂) | Anhydrous solvent (e.g., CH₂Cl₂), catalytic DMF | chemicalbook.comresearchgate.netrsc.org |

This table lists common reagents used for the synthesis of acyl chlorides from carboxylic acids.

Reactivity of the Amino Group

The amino group (-NH₂) on the aromatic ring is another key site for functionalization, primarily through acylation and diazotization reactions.

The amino group of this compound can be acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides. A common example is N-benzoylation, which can be carried out using benzoyl chloride. ijirset.com The Schotten-Baumann method, which involves reacting the amino acid with benzoyl chloride in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate, is a classic procedure for this transformation. ijirset.com The use of a recyclable catalyst like polyethylene (B3416737) glycol (PEG-400) has been shown to be an efficient and environmentally friendly approach for the N-benzoylation of amino acids. ijirset.com Similarly, N-acetylation can be achieved using acetic anhydride (B1165640) or acetyl chloride. researchgate.net

Table 4: N-Acylation of Amino Acids

| Acylating Agent | Reaction Conditions | Product | Reference |

| Benzoyl Chloride | Base (e.g., NaHCO₃), PEG-400 | N-Benzoyl derivative | ijirset.com |

| Acetic Anhydride/Acetyl Chloride | Basic or neutral conditions | N-Acetyl derivative | researchgate.net |

This table summarizes common methods for the N-acylation of amino acids.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.comorganic-chemistry.orggoogle.com

The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring. masterorganicchemistry.comscirp.orgnih.gov For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide leads to the corresponding chloro, bromo, or iodo derivatives, respectively. nih.gov This provides a powerful method for further functionalizing the aromatic core of the molecule.

Table 5: Diazotization and Subsequent Sandmeyer Reactions of Aromatic Amines

| Reaction | Reagents | Product | Reference |

| Diazotization | NaNO₂, HCl/H₂SO₄ (0-5 °C) | Aryl Diazonium Salt | masterorganicchemistry.comorganic-chemistry.org |

| Sandmeyer (Chlorination) | CuCl | Aryl Chloride | nih.gov |

| Sandmeyer (Bromination) | CuBr | Aryl Bromide | nih.gov |

| Iodination | KI | Aryl Iodide | nih.gov |

This table outlines the general process of diazotization and subsequent Sandmeyer reactions for aromatic amines.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of the azomethine group (-C=N-) is a key transformation, leading to compounds with diverse applications. ijmcmed.orgrjptonline.org

For instance, the reaction of an aminobenzoic acid with an aldehyde in a suitable solvent like methanol, often with a few drops of glacial acetic acid as a catalyst, and refluxing the mixture yields the corresponding Schiff base. researchgate.net The general scheme for this reaction is the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, which then loses water to form the imine. ijmcmed.org

Studies on similar amino acids have shown that condensation with various aldehydes, including substituted benzaldehydes, can be achieved under mild conditions. mdpi.comresearchgate.net For example, 4-aminobenzoic acid has been condensed with 2-chlorobenzaldehyde, furan-2-carbaldehyde, and 3-nitrobenzaldehyde (B41214) to produce the corresponding Schiff bases. researchgate.net While specific examples with this compound are not extensively detailed in the provided results, its structural similarity to other aminobenzoic acids suggests it would undergo analogous reactions.

Reactivity of the Fluorine Substituents and Aromatic Ring

The presence of two fluorine atoms significantly influences the reactivity of the aromatic ring in this compound. These electron-withdrawing groups, along with the carboxyl group, deactivate the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Potential

The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com In the case of this compound, both the fluorine atoms and the carboxylic acid group contribute to this activation.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group, in this case, a fluoride (B91410) ion. libretexts.org The position of nucleophilic attack is directed by the substituents on the ring. In di- and poly-halogenated aromatic compounds, the regioselectivity of the substitution is a critical aspect. For instance, in 2,4-difluoronitrobenzene (B147775), sequential nucleophilic substitution with different amines can occur. nih.gov

In molecules with multiple activating groups, the position of substitution can be highly selective. For example, in 2,4-dichloroquinazolines, nucleophilic attack by amines occurs preferentially at the 4-position. mdpi.com While the specific regioselectivity for this compound requires further empirical investigation, it is anticipated that the fluorine at the 2-position, being ortho to the activating carboxyl group, would be more susceptible to substitution than the fluorine at the 4-position.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the ring of this compound is generally disfavored due to the presence of three deactivating groups: two fluorine atoms and a carboxylic acid group. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

The general mechanism of SEAr involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director. Conversely, the carboxylic acid and fluorine atoms are deactivating groups. The carboxylic acid is a meta-director, while halogens are ortho-, para-directors.

Development of Analytical Derivatization Methods

Derivatization is a common strategy to improve the analytical properties of molecules for various detection techniques. For this compound, derivatization can enhance its spectroscopic properties or improve its volatility and thermal stability for chromatographic analysis. mdpi.comgcms.cz

Derivatization for Spectroscopic Enhancement

The amino group of this compound can be derivatized to introduce a chromophore or fluorophore, thereby enhancing its detection by UV-Vis or fluorescence spectroscopy. Several reagents are commonly used for the derivatization of amino acids for HPLC analysis with fluorescence detection. creative-proteomics.comjascoinc.com

9-Fluorenyl Methyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amino acids to produce highly fluorescent derivatives. creative-proteomics.comnih.gov The reaction is rapid, and the resulting derivatives are stable. creative-proteomics.com

Dansyl Chloride: This reagent also reacts with amino groups to yield fluorescent derivatives. actascientific.com

2,4-Dinitrofluorobenzene (DNFB): DNFB reacts with amino acids to form derivatives that can be detected by UV-Vis spectroscopy. creative-proteomics.comresearchgate.net A related reagent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), has been developed to enhance signals in mass spectrometry. researchgate.net

These derivatization strategies, commonly applied to amino acids, could be adapted for this compound to improve its detection limits in various analytical methods.

Derivatization for Chromatographic Analysis (HPLC, GC-MS)

For analysis by gas chromatography-mass spectrometry (GC-MS), non-volatile and thermally labile compounds like amino acids require derivatization to increase their volatility and thermal stability. mdpi.comnih.gov This typically involves the protection of both the amino and carboxylic acid functional groups.

A common two-step derivatization procedure for amino acids involves: mdpi.com

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl ester, by reacting with an alcohol in the presence of an acid catalyst. mdpi.com

Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govnih.gov These fluorinated anhydrides not only protect the amino group but also introduce fluorine atoms, which can enhance detection by electron capture detection (ECD) in GC. gcms.cz

Silylation is another common derivatization technique where active hydrogens on polar functional groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com While effective, silylation reagents are sensitive to moisture. sigmaaldrich.com

These established derivatization methods for amino acids provide a clear pathway for preparing this compound for robust and sensitive analysis by GC-MS.

Interactive Data Table: Derivatization Reagents for Analytical Enhancement

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Purpose |

| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Amino | HPLC-Fluorescence | Spectroscopic Enhancement creative-proteomics.comnih.gov |

| Dansyl Chloride | Amino | HPLC-Fluorescence | Spectroscopic Enhancement actascientific.com |

| 2,4-Dinitrofluorobenzene (DNFB) | Amino | HPLC-UV/Vis | Spectroscopic Enhancement creative-proteomics.comresearchgate.net |

| Pentafluoropropionic Anhydride (PFPA) | Amino | GC-MS, GC-ECD | Chromatographic Analysis nih.govnih.gov |

| Heptafluorobutyric Anhydride (HFBA) | Amino | GC-MS, GC-ECD | Chromatographic Analysis gcms.cz |

| MTBSTFA (for TBDMS derivatization) | Amino, Carboxyl | GC-MS | Chromatographic Analysis sigmaaldrich.com |

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

The reactivity of 5-Amino-2,4-difluorobenzoic acid, particularly the nucleophilicity of the amino group and the ability of the carboxylic acid to undergo various transformations, makes it a valuable starting material for the construction of more complex molecular architectures.

The synthesis of fluorinated aromatic compounds is of significant interest due to their widespread applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This compound can serve as a precursor for a variety of fluorinated aromatic compounds through reactions involving its amino and carboxylic acid functionalities.

For instance, the amino group can be diazotized and subsequently replaced with other functional groups, a common strategy in aromatic chemistry. While direct replacement of the amino group with fluorine (a Schiemann-type reaction) would lead back to a trifluorobenzoic acid derivative, the diazonium salt intermediate can be used to introduce a range of other substituents.

Furthermore, the existing fluorine atoms influence the reactivity of the aromatic ring, directing further substitutions. The interplay between the activating amino group and the deactivating fluorine atoms allows for controlled synthetic strategies to produce polysubstituted aromatic compounds that would be difficult to access through other routes.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents | Product Type | Potential Application |

| This compound | 1. NaNO₂, HCl2. HBF₄, heat | 2,4,5-Trifluorobenzoic acid | Intermediate for pharmaceuticals and agrochemicals |

| This compound | Acyl chloride or anhydride (B1165640) | N-Acyl-5-amino-2,4-difluorobenzoic acid | Precursor for heterocyclic synthesis |

| This compound | Esterification agent (e.g., SOCl₂, ROH) | Alkyl 5-amino-2,4-difluorobenzoate | Intermediate for further functionalization |

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of various polymers. These functional groups can participate in polymerization reactions such as polycondensation to form polyamides or polyimides. The incorporation of the difluorinated benzene (B151609) ring into the polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

For example, polyamides containing fluorinated units can exhibit improved solubility in organic solvents, lower dielectric constants, and reduced water absorption compared to their non-fluorinated counterparts. These properties are highly sought after in high-performance polymers for applications in electronics, aerospace, and separation membranes. The synthesis of such polymers would typically involve the reaction of the amino group of this compound (or its ester derivative) with a diacyl chloride, or the activation of its carboxylic acid group to react with a diamine.

Development of Functional Materials

The unique electronic and structural features of this compound make it an attractive component in the design of functional materials with specific optical, electronic, or recognition properties.

Fluorinated aromatic compounds are increasingly being investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic molecules, which can be beneficial for charge injection and transport properties.

While specific research on this compound in this context is limited, its structural motifs are present in molecules designed for such applications. Derivatives of this compound could be synthesized to possess extended π-conjugation, making them suitable as building blocks for organic semiconductors or fluorescent dyes. The electron-withdrawing nature of the fluorine atoms can influence the intramolecular charge transfer characteristics of such dyes, potentially leading to materials with interesting photophysical properties.

While there is no direct evidence of this compound being used as a chiral auxiliary, the principles of chiral separation often rely on the creation of diastereomeric interactions. Chiral derivatives of this molecule could potentially be synthesized and evaluated for their effectiveness in resolving racemic mixtures. For instance, the amino group could be reacted with a chiral reagent to form a chiral amide. This new chiral entity could then be used as a resolving agent or as a chiral stationary phase in chromatography. The rigid and well-defined structure of the difluorinated aromatic ring could provide a stable scaffold for the chiral selector, potentially leading to efficient enantiomeric discrimination.

Intermediates for Specialty Chemicals

Beyond its role in advanced materials, this compound can serve as a key intermediate in the synthesis of a variety of specialty chemicals. These include, but are not limited to, fine chemicals for the pharmaceutical and agrochemical industries, as well as compounds used in the manufacture of pigments and dyes.

The combination of the amino group, carboxylic acid, and the fluorinated aromatic ring provides a versatile platform for the synthesis of complex heterocyclic systems. For example, through condensation reactions with appropriate partners, it can be a precursor to fluorinated quinolones, benzodiazepines, or other nitrogen-containing heterocycles, many of which are scaffolds for biologically active compounds. The presence of fluorine in these molecules can significantly impact their efficacy and pharmacokinetic properties.

An examination of the chemical compound this compound reveals its role within specific areas of advanced materials and chemical synthesis. This article focuses exclusively on its applications as a precursor for diagnostic imaging agents and as an intermediate in the development of agrochemicals, based on available research findings.

1 Precursors for Diagnostic Imaging Agents

Fluorinated compounds are integral to the development of radiotracers for Positron Emission Tomography (PET) imaging, a key diagnostic tool in oncology. Specifically, amino acids labeled with the radionuclide Fluorine-18 (¹⁸F) are a significant class of PET tracers that target the increased amino acid metabolism in tumor cells. nih.govsemanticscholar.org This approach allows for high-contrast imaging of tumors with low background uptake in normal tissues. nih.gov The synthesis of these complex molecules is a multi-step process that often involves precursors containing fluorine.

While the broader class of fluorinated amino acids is well-established for tumor imaging, specific research detailing the use of this compound as a direct precursor in the synthesis of ¹⁸F-labeled PET radiotracers is not extensively documented in publicly available literature. The development of PET tracers typically involves complex amino acid analogues, and while compounds with similar structures are utilized, the direct synthetic lineage from this compound is not prominently featured in current research findings. nih.govnih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies (e.g., C-H Activation, Photoredox Catalysis)

The synthesis of highly functionalized aromatic compounds like 5-Amino-2,4-difluorobenzoic acid is continually evolving. Emerging methodologies promise more efficient and selective routes, moving beyond traditional multi-step syntheses.

C-H Activation: Direct C–H functionalization is a powerful strategy for creating complex molecules by selectively converting ubiquitous C-H bonds into new chemical bonds. nih.govbeilstein-journals.org For the synthesis of derivatives of this compound, C-H activation offers a streamlined approach. Research is anticipated to focus on developing transition-metal catalysts that can selectively functionalize the C-H bonds of the benzene (B151609) ring, directed by the existing amino or carboxyl groups. nih.gov This would allow for the late-stage introduction of additional functional groups, rapidly generating libraries of novel compounds for screening in drug discovery and materials science. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, particularly for the introduction of fluorine-containing groups. mdpi.comdntb.gov.uaresearchgate.netvapourtec.com This methodology uses light to drive chemical reactions, often under ambient temperature and pressure, which is a significant advantage over energy-intensive traditional methods. mdpi.com Future research will likely explore the use of photoredox catalysis for the direct amination or carboxylation of difluorinated benzene precursors, or for the functionalization of the this compound core. researchgate.net The ability of photoredox catalysis to generate reactive radical intermediates under gentle conditions is particularly well-suited for the synthesis of complex, poly-functionalized aromatic systems. mdpi.comresearchgate.net

| Methodology | Typical Conditions | Advantages | Challenges for this compound Synthesis |

|---|---|---|---|

| Conventional Synthesis (e.g., Nitration, Reduction, Halogenation) | Harsh reagents (e.g., strong acids/bases), high temperatures, multiple steps | Well-established and understood reaction pathways | Poor atom economy, generation of hazardous waste, regioselectivity issues |

| C-H Activation | Transition-metal catalysts (e.g., Rh, Pd, Cu), directing groups, mild to moderate temperatures | Increased step- and atom-economy, late-stage functionalization, access to novel derivatives. nih.gov | Catalyst cost and sensitivity, achieving high regioselectivity in a poly-substituted ring |

| Photoredox Catalysis | Visible light photocatalyst (e.g., Ru, Ir complexes or organic dyes), ambient temperature. researchgate.net | Mild reaction conditions, high functional group tolerance, unique reaction pathways via radical intermediates. mdpi.comvapourtec.com | Substrate scope limitations, scaling up photochemical reactions, quantum yield efficiency |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting molecular properties and guiding experimental work. mdpi.comrsc.org For this compound, computational modeling can accelerate the discovery of new applications.

Future research will likely involve:

Property Prediction: Using DFT to calculate and predict the electronic properties (e.g., HOMO/LUMO energy levels), acidity, and reactivity of this compound and its hypothetical derivatives. mdpi.comacs.org This can help in pre-screening candidates for specific applications, such as in organic electronics where energy levels are critical. rsc.orgrsc.org

Mechanism Elucidation: Modeling the reaction pathways of novel synthetic methods, like C-H activation or photoredox catalysis, to understand the role of the catalyst and predict the most likely products and potential side-products. nih.gov

Predictive Design: Designing new molecules based on this compound with tailored properties. For example, computational models could be used to design derivatives with enhanced binding affinity to a specific biological target or with optimized properties for use in polymer chemistry. nih.gov

Exploration in Niche Material Science Applications

The unique combination of an electron-donating amino group, electron-withdrawing fluorine atoms, and a polymerizable carboxyl group makes this compound an intriguing building block for advanced materials. rsc.orgmdpi.com

Fluorinated Polymers: The compound can be used as a monomer to create novel fluorinated polyamides or polyesters. google.com The presence of fluorine atoms can impart desirable properties to these polymers, such as high thermal stability, chemical resistance, and low surface energy. youtube.comnih.gov Research is expected to explore the synthesis of such polymers and characterize their properties for potential use in high-performance coatings, membranes, or electronic components.

Organic Electronics: Fluorinated organic materials are of great interest for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org The fluorine atoms can lower the HOMO and LUMO energy levels of the material, which can facilitate electron injection and improve stability against oxidative degradation. rsc.orgrsc.org Future studies could involve incorporating this compound into larger conjugated systems to investigate their semiconductor properties.

Sustainable and Scalable Production Methods

As the demand for complex fluorinated compounds grows, so does the need for production methods that are both environmentally friendly and economically viable.

Green Chemistry Approaches: Research into greener syntheses will focus on reducing hazardous waste and energy consumption. This includes exploring the use of subcritical water as a reaction medium, which can eliminate the need for volatile organic solvents. mdpi.com Additionally, developing catalytic systems that use earth-abundant metals instead of precious metals like palladium or rhodium is a key goal. mdpi.com

Biosynthesis: Metabolic engineering offers a promising avenue for the sustainable production of aminobenzoic acids from renewable feedstocks like glucose. mdpi.com While the biosynthesis of a di-fluorinated aminobenzoic acid presents significant challenges, future research could focus on developing engineered microorganisms capable of performing key steps in the synthesis, potentially by combining biosynthetic pathways for aminobenzoic acid with novel enzymatic fluorination methods. mdpi.comtcichemicals.com

Flow Chemistry: Continuous flow chemistry provides significant advantages for scalability, safety, and process control, particularly for reactions involving hazardous reagents or intermediates. eurekalert.orgsciencedaily.com Implementing the synthesis of this compound or its precursors in a flow reactor could lead to higher yields, improved purity, and safer manufacturing processes on an industrial scale. eurekalert.org This is especially relevant for fluorination reactions, which can be highly exothermic.

| Strategy | Core Principle | Potential Advantage for this compound |

|---|---|---|

| Green Chemistry | Minimizing hazardous substances, using renewable feedstocks, improving energy efficiency. mdpi.com | Reduced environmental impact, lower production costs, improved process safety. |

| Biosynthesis | Utilizing engineered microorganisms to produce chemicals from simple sugars. mdpi.com | Use of renewable resources, potential for lower energy consumption, biodegradable waste streams. |

| Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch reactor. eurekalert.org | Enhanced safety, improved heat and mass transfer, easier scalability, and higher consistency. sciencedaily.com |

Q & A

Q. What synthetic strategies are recommended for preparing 5-Amino-2,4-difluorobenzoic acid with high purity?

The synthesis typically involves halogenation and amination of benzoic acid precursors. For example, bromination of 2,4-difluorobenzonitrile in the presence of sulfuric acid yields halogenated intermediates (e.g., 5-Bromo-2,4-difluorobenzoic acid, as in ), which can undergo subsequent amination. Key considerations include:

- Reagent selection : Use controlled stoichiometry of brominating agents (e.g., Br₂ or NBS) to minimize over-halogenation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

Q. How can crystallographic techniques validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is the gold standard:

- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. The program’s robust algorithms handle fluorine and amino group disorder, common in fluorinated aromatics .

- Validation : Check R-factors (<5%) and residual electron density maps to confirm structural accuracy .

Q. What safety protocols are critical when handling fluorinated benzoic acid derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particles.

- First aid : For skin exposure, rinse immediately with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How does this compound interact with biological targets like enzymes?

The compound’s fluorinated aromatic core and amino group enable dual interactions:

- Hydrogen bonding : The carboxylic acid and amino groups bind to active-site residues (e.g., in protoporphyrinogen oxidase (PPO), a herbicide target).

- Fluorine effects : Fluorine’s electronegativity modulates electron density, enhancing binding affinity. Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by enzymatic assays (IC₅₀ values) .

Q. What computational methods are effective for studying substituent effects on reactivity?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group at position 5 shows high nucleophilicity, favoring electrophilic substitution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to assess stability of intermediates .

- QSAR models : Correlate substituent positions (e.g., fluorine at 2,4 vs. 3,5) with bioactivity using regression analysis .

Q. How can derivatives of this compound be designed for agrochemical applications?

- Functionalization : Introduce sulfonamide or urea groups at the amino position to enhance herbicidal activity.

- Halogenation : Replace fluorine with chlorine or bromine to modify lipophilicity and soil persistence.

- Bioisosterism : Substitute the carboxylic acid with a tetrazole ring to improve metabolic stability .

Q. What analytical techniques resolve contradictions in spectroscopic data for fluorinated benzoic acids?

- NMR : ¹⁹F NMR distinguishes between isomers (e.g., 2,4- vs. 3,5-difluoro) via distinct chemical shifts (δ = -110 to -120 ppm).

- LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) using multiple reaction monitoring (MRM).

- IR spectroscopy : Confirm amino group presence via N-H stretches (~3400 cm⁻¹) and carboxylic acid O-H (~2500 cm⁻¹) .

Methodological Considerations

- Crystallography : SHELX’s dual-space algorithms (SHELXD/SHELXE) are preferred for solving structures with heavy atoms (e.g., bromine) .

- Synthetic yield optimization : Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .

- Toxicity screening : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., MTT) to evaluate ecotoxicological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.